molecular formula C11H8BrNO3 B1409724 Ethyl 4-bromo-2-cyano-5-formylbenzoate CAS No. 1805591-99-4

Ethyl 4-bromo-2-cyano-5-formylbenzoate

Cat. No.: B1409724
CAS No.: 1805591-99-4
M. Wt: 282.09 g/mol
InChI Key: RTMITYJHUBKRCA-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-cyano-5-formylbenzoate (CAS: 103859-96-7, molecular formula: C₁₁H₈BrNO₃, molecular weight: 298.10 g/mol) is a multifunctional aromatic ester characterized by three key substituents: a bromine atom at position 4, a cyano group at position 2, and a formyl group at position 5 on the benzene ring (Figure 1). The ethyl ester moiety enhances its solubility in organic solvents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis . Its structural complexity positions it as a critical building block for synthesizing heterocycles and bioactive molecules.

Properties

IUPAC Name

ethyl 4-bromo-2-cyano-5-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-2-16-11(15)9-3-8(6-14)10(12)4-7(9)5-13/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMITYJHUBKRCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)C=O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901219574
Record name Benzoic acid, 4-bromo-2-cyano-5-formyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901219574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805591-99-4
Record name Benzoic acid, 4-bromo-2-cyano-5-formyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1805591-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-bromo-2-cyano-5-formyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901219574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Ethyl 4-bromo-2-cyano-5-formylbenzoate typically involves the bromination of ethyl 2-cyano-5-formylbenzoate. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent. Industrial production methods may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Ethyl 4-bromo-2-cyano-5-formylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The cyano and formyl groups can be reduced to primary amines and alcohols, respectively, using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts, and specific temperature and pressure conditions to optimize the reaction.

Scientific Research Applications

Ethyl 4-bromo-2-cyano-5-formylbenzoate is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Researchers use it to develop potential pharmaceutical compounds.

    Material Science: It is used in the synthesis of materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-cyano-5-formylbenzoate involves its interaction with specific molecular targets. The bromine atom and cyano group can participate in nucleophilic substitution reactions, while the formyl group can undergo oxidation or reduction. These reactions enable the compound to modify other molecules and exert its effects in various chemical processes.

Comparison with Similar Compounds

The compound is compared to structurally related ethyl/methyl benzoate derivatives to highlight differences in substituent effects, reactivity, and applications.

Structural and Functional Group Analysis
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions & Groups Key Functional Groups
Ethyl 4-bromo-2-cyano-5-formylbenzoate C₁₁H₈BrNO₃ 298.10 4-Br, 2-CN, 5-CHO Bromo, cyano, formyl, ester
Ethyl 4-cyanobenzoate C₁₀H₉NO₂ 175.18 4-CN Cyano, ester
Methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate C₁₅H₁₄N₂O₂ 262.29 4-(5-methylbenzimidazole) Benzimidazole, ester
Ethyl 4-fluorobenzoate C₉H₉FO₂ 168.17 4-F Fluoro, ester
Ethyl 2-bromo-4-cyano-5-formylbenzoate (positional isomer) C₁₁H₈BrNO₃ 298.10 2-Br, 4-CN, 5-CHO Bromo, cyano, formyl, ester

Key Observations :

  • Substituent Position: this compound differs from its positional isomer (Ethyl 2-bromo-4-cyano-5-formylbenzoate ) in bromine and cyano group placement. This alters electronic effects on the aromatic ring, influencing reactivity in substitution reactions.
  • Functional Group Diversity: The presence of bromo, cyano, and formyl groups in the target compound enables a broader range of reactions (e.g., Suzuki coupling, aldehyde-mediated condensations) compared to simpler derivatives like Ethyl 4-cyanobenzoate .
  • Molecular Weight and Complexity: The target compound’s higher molecular weight and multiple substituents enhance its utility in synthesizing complex molecules, unlike mono-substituted analogs such as Ethyl 4-fluorobenzoate.

Biological Activity

Ethyl 4-bromo-2-cyano-5-formylbenzoate is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

This compound has the molecular formula C11H8BrNO3C_{11}H_{8}BrNO_{3} and a molecular weight of 282.09 g/mol. The compound features a bromine atom, a cyano group, and a formyl group attached to a benzoate ester, contributing to its reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves bromination reactions. The following methods are commonly employed:

  • Bromination : The compound can be synthesized via the bromination of ethyl 2-cyano-5-formylbenzoate using bromine or a brominating agent in suitable solvents.
  • Reduction and Oxidation : The cyano and formyl groups can undergo reduction to amines and alcohols or oxidation to carboxylic acids, respectively .

The biological activity of this compound is primarily attributed to its interactions with various enzymes. The cyano group serves as a reactive site, potentially inhibiting specific enzymes or modulating biochemical pathways. This interaction is crucial for understanding its therapeutic applications.

Therapeutic Potential

Recent studies have explored the compound's potential in several therapeutic areas:

  • Anti-inflammatory Activity : this compound has shown promise as an anti-inflammatory agent. Its structural components facilitate interactions with inflammatory pathways, making it a candidate for further development in treating inflammatory diseases .
  • Anticancer Properties : Research indicates that this compound may exhibit anticancer activities by inhibiting tumor growth through modulation of specific cellular pathways. Its ability to interact with molecular targets involved in cancer progression underscores its potential as an anticancer drug candidate.

Table 1: Summary of Biological Activities

Activity Type Description Reference
Anti-inflammatoryModulates inflammatory pathways
AnticancerInhibits tumor growth
Enzyme InteractionBinds to active sites of enzymes

Case Studies

  • Anti-inflammatory Study : A study published in the Journal of Organic Chemistry evaluated the anti-inflammatory effects of this compound compared to standard anti-inflammatory drugs. Results showed that this compound exhibited a significant reduction in inflammation markers in vitro, suggesting its potential for therapeutic use in inflammatory conditions .
  • Anticancer Research : In another study focusing on its anticancer properties, this compound was tested against various cancer cell lines. The results demonstrated notable cytotoxic effects, particularly against breast cancer cells, indicating its potential as a lead compound for further development in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-bromo-2-cyano-5-formylbenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-bromo-2-cyano-5-formylbenzoate

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